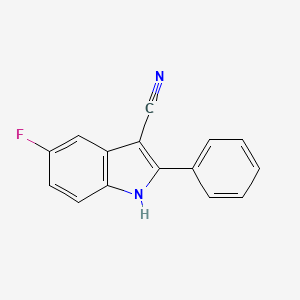

5-fluoro-2-phenyl-1H-indole-3-carbonitrile

Description

5-Fluoro-2-phenyl-1H-indole-3-carbonitrile is a fluorinated indole derivative featuring a phenyl group at position 2 and a cyano group at position 3 of the indole scaffold. The fluorine atom at position 5 enhances electronic properties and metabolic stability, while the phenyl and cyano groups contribute to steric bulk and polarity, respectively.

Properties

Molecular Formula |

C15H9FN2 |

|---|---|

Molecular Weight |

236.24 g/mol |

IUPAC Name |

5-fluoro-2-phenyl-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C15H9FN2/c16-11-6-7-14-12(8-11)13(9-17)15(18-14)10-4-2-1-3-5-10/h1-8,18H |

InChI Key |

KQZAMAXFAFJUNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-phenyl-1H-indole-3-carbonitrile typically involves multistep reactions starting from commercially available precursors. One common method involves the reaction of 5-fluoroindole with 2-bromobenzonitrile under palladium-catalyzed conditions to form the desired product. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-phenyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are employed.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-fluoro-2-phenyl-1H-indole-3-carbonitrile has several scientific research applications:

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-fluoro-2-phenyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-Methyl-3-phenyl-1H-indole-2-carbonitrile ()

- Substituents: 5-methyl, 3-phenyl, 2-cyano.

- Molecular formula : C₁₆H₁₂N₂.

- Key data :

- Melting point: ~168°C.

- IR: 2189 cm⁻¹ (C≡N stretch).

- ¹H-NMR: δ 1.81 (s, CH₃), δ 10.8 (s, NH).

- MS: m/z 232.1 (M⁺).

- Comparison: The methyl group at position 5 reduces electronegativity compared to fluorine, while the cyano group at position 2 alters the electronic distribution. The absence of a phenyl group at position 2 decreases lipophilicity relative to the target compound .

5-Fluoro-1H-indole-3-carbonitrile ()

- Substituents: 5-fluoro, 3-cyano.

- Molecular formula : C₉H₅FN₂.

- Key data :

- CAS: 194490-15-6.

- Similarity score: 0.78 (vs. target compound).

- Comparison : Lacks the 2-phenyl group, resulting in lower molecular weight (177.15 g/mol vs. 248.25 g/mol for the target compound) and reduced steric hindrance. The absence of the phenyl group may decrease binding affinity in hydrophobic interactions .

4-Fluoro-1H-indole-3-carbonitrile ()

- Substituents: 4-fluoro, 3-cyano.

- Molecular formula : C₉H₅FN₂.

- Key data :

- CAS: 1260759-82-6.

- Similarity score: 0.83 (vs. target compound).

- This positional isomerism could influence reactivity in cross-coupling reactions .

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile ()

- Substituents: 6-fluoro, 2-methyl, 1-(2-chlorophenyl), 3-cyano.

- Molecular formula : C₁₆H₁₀ClFN₂.

- Key data : Detailed ¹H- and ¹³C-NMR assignments confirm the substitution pattern.

- Comparison : The 2-chlorophenyl group at position 1 introduces steric and electronic effects distinct from the target compound’s 2-phenyl group. Chlorine’s electronegativity may enhance dipole-dipole interactions compared to hydrogen .

Tabulated Comparison of Key Properties

Biological Activity

5-Fluoro-2-phenyl-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 215.21 g/mol. The structure features a fluorine atom, a phenyl group, and a carbonitrile functional group, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.21 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In various in vitro studies, it has been shown to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action :

-

Case Studies :

- In a study involving breast cancer MDA-MB-231 cells, this compound exhibited an IC50 value of approximately 102 nM, indicating potent cytotoxicity .

- Another study highlighted its efficacy against gastric cancer cells (MGC-803), where it showed an IC50 value of 0.011 μM, significantly outperforming standard chemotherapeutics .

Enzyme Inhibition

The compound also displays inhibitory effects on various enzymes:

- Protein Kinase Inhibition :

- Acetylcholinesterase (AChE) Inhibition :

Research Findings

Recent research emphasizes the potential of this compound as a lead compound for drug development:

- Antioxidant Activity :

- Molecular Docking Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.